(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid
描述
(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid (hereafter referred to as the target compound) is a chiral sulfonamide-functionalized amino acid derivative. Its structure features a (4-methylphenyl)sulfonyl (tosyl) group attached to the amino moiety of a 4-methylpentanoic acid backbone in the (2S) configuration. Key properties include:
- Molecular formula: C₁₃H₁₉NO₄S (from empirical data in ).
- Spectral data:
- Synthesis: Synthesized via sulfonylation of amino acid precursors, yielding 71% with a melting point of 77–79°C .
The compound has been investigated as a protease inhibitor, particularly against SARS-CoV-2 Mpro (main protease), due to its structural similarity to antiviral analogs like K36 .
Structure
3D Structure
属性
IUPAC Name |
(2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-9(2)8-12(13(15)16)14-19(17,18)11-6-4-10(3)5-7-11/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBHSCLUHQKGMD-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid, also known as a derivative of beta amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique sulfonamide structure, which contributes to its pharmacological properties.
- Chemical Formula : C13H19NO4S
- Molecular Weight : 285.36 g/mol
- IUPAC Name : this compound
- CAS Number : Not available
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds structurally related to this compound. For instance, derivatives of similar structures have shown significant activity against various Gram-positive bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for these compounds were reported to be as low as 2 µg/mL, indicating strong antibacterial efficacy .
The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and protein function. The sulfonamide group is known to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth .
Absorption and Metabolism
Pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. It is predicted to have high human intestinal absorption (probability of 0.9801) and moderate blood-brain barrier permeability (0.716) .
Toxicity Profile
Toxicological assessments indicate that the compound has a low likelihood of acute toxicity in rats, with an LD50 value suggesting it is not acutely toxic . Furthermore, it has been classified as a non-carcinogen based on Ames test results .
Synthesis and Evaluation Studies
A notable study synthesized various derivatives of beta amino acids, including those similar to this compound, and evaluated their biological activities. The findings demonstrated that modifications in the sulfonamide moiety significantly influenced antibacterial potency .
Data Table: Summary of Biological Activities
科学研究应用
Antimicrobial Applications
Research has indicated that (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid exhibits significant antimicrobial properties. A study published in the International Journal of Pharmaceutical and Phytopharmacological Research highlighted its effectiveness against various pathogens including:
- Bacteria : Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans, Aspergillus niger
The antimicrobial activity was assessed through in vitro testing, demonstrating that the compound's efficacy was comparable to standard antibiotics such as ofloxacin and fluconazole .
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that it effectively inhibited free radical generation, showcasing its potential as an antioxidant agent. The study found that certain derivatives of the compound exhibited superior antioxidant activity compared to established antioxidants like α-tocopherol .
Potential Therapeutic Uses
The therapeutic potential of this compound extends beyond antimicrobial and antioxidant activities. Preliminary studies suggest it may play a role in:
- Anti-inflammatory treatments : Its structural similarity to known anti-inflammatory agents suggests it could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory responses.
- Antimalarial and antitrypanosomal activities : Molecular docking studies indicated promising interactions with targets involved in malaria and trypanosomiasis, suggesting further exploration in these areas could yield beneficial therapeutic agents .
Data Table: Summary of Research Findings
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structural Analogs
(a) ChEMBL1644549 and ChEMBL71853
- Structure: Both share the (2S)-4-methyl-2-(2-oxoacetamido)pentanoic acid backbone but differ in substituents.
- Targets :
- ChEMBL1644549 targets phospholipase A2 (PLA2).
- ChEMBL71853 targets leukotriene A4 hydrolase (LTA4H).
- Binding Site Conservation : Despite a pocket distance of 0.12 Å between PLA2 and LTA4H, their single-target compounds exhibit a Tanimoto dissimilarity (TD) score of 0.48, indicating divergent pharmacophoric features .
(b) Methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic Acid (3d)
Functional Group Modifications
(a) (2S)-4-Methyl-2-(propan-2-yloxycarbonylamino)pentanoic Acid
- Structure : Replaces the sulfonyl group with a propan-2-yloxycarbonyl moiety.
- Molecular Formula: C₁₀H₁₉NO₄ (vs. C₁₃H₁₉NO₄S for the target compound).
- Impact : Reduced sulfur content may lower metabolic stability but improve solubility .
(b) (2S,3S)-2-Amino-3-(4-hydroxyphenyl)-4-methylpentanoic Acid
- Structure : Substitutes the sulfonamide with a 4-hydroxyphenyl group.
- Molecular Weight : 223.27 g/mol (vs. 273.12 g/mol for the target compound).
Complex Derivatives with Dual Targeting
(a) Dual PLA2/LTA4H Inhibitors
- Design: Retain the (2S)-4-methylpentanoic acid core but incorporate dual-target pharmacophores.
- TD Analysis : Increased pocket distance correlates with higher TD scores, suggesting challenges in optimizing dual-target activity .
(b) Phosphoryl-Containing Analogs
- Example: (2S)-2-{[(R)-phosphoryl]methyl}-4-methylpentanoic acid.
- Structure : Includes a phosphoryl group for metal ion chelation.
- Application : Enhanced interaction with metalloproteases or kinases compared to sulfonamide-based compounds .
常见问题
Q. What are the standard synthetic routes for preparing (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid, and how is stereochemical integrity maintained?
The compound is typically synthesized via the Schotten-Baumann reaction, where 4-methylbenzenesulfonyl chloride reacts with an L-glutamic acid derivative under alkaline conditions to form the sulfonamide bond. Stereochemical control is achieved using enantiomerically pure starting materials (e.g., L-glutamic acid) and optimized reaction conditions (pH, temperature) to suppress racemization . For example, intermediates are often characterized by (e.g., δ 1.2–1.4 ppm for methyl groups) and (e.g., δ 170–175 ppm for carbonyl carbons) to confirm configuration .
Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Key methods include:
- : Peaks for sulfonamide NH (δ 7.5–8.0 ppm), methyl groups (δ 1.2–1.4 ppm), and carboxylic acid protons (if present, δ 10–12 ppm).
- : Sulfonyl carbons (δ 110–120 ppm) and carbonyl carbons (δ 170–175 ppm) .
- IR Spectroscopy : Stretching vibrations for sulfonamide S=O (1130–1370 cm) and carboxylic acid O-H (2500–3300 cm) .
Q. How can researchers resolve discrepancies in reported melting points or yields for this compound?
Variations in melting points (e.g., 201–218°C) and yields (93–96%) may arise from differences in purification methods (e.g., recrystallization solvents, column chromatography gradients) or residual solvents. Reproducibility requires strict adherence to documented protocols, such as using thionyl chloride for acid chloride formation and amination with anhydrous amines .
Advanced Research Questions
Q. What strategies are effective for optimizing the enantiomeric excess of this compound during scale-up?
Advanced methods include:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to monitor enantiopurity.
- Crystallization Control : Employ solvent systems (e.g., ethyl acetate/hexane) that favor selective crystallization of the desired enantiomer .
- Kinetic Resolution : Catalytic asymmetric synthesis using chiral auxiliaries or enzymes (e.g., lipases) .
Q. How can X-ray crystallography be utilized to confirm the absolute configuration of this compound, and what challenges arise in crystal preparation?
Single-crystal X-ray diffraction is the gold standard. Challenges include obtaining high-quality crystals due to the compound’s polarity. Techniques:
- Slow Evaporation : Use mixed solvents (e.g., DMSO/water) at 4°C.
- Data Interpretation : Compare experimental bond angles/torsion angles with computational models (e.g., DFT). A reported crystal structure (space group , ) confirmed the (2S) configuration via Flack parameter analysis .
Q. What computational approaches are recommended to predict the biological activity or binding modes of derivatives of this compound?
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., enzymes in inflammatory pathways) to predict binding affinities.
- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with antibacterial IC values .
- MD Simulations : Assess stability of sulfonamide-protein complexes over 100 ns trajectories using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
